molecular formula C21H24N4O3 B10989607 N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10989607
M. Wt: 380.4 g/mol
InChI Key: FPARLIMQAINVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with phenyl and acetylphenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide stands out due to its unique combination of functional groups and the presence of both phenyl and piperazine rings

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(4-acetylanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-16(26)17-7-9-18(10-8-17)23-20(27)15-22-21(28)25-13-11-24(12-14-25)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,22,28)(H,23,27)

InChI Key

FPARLIMQAINVRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.